![molecular formula C22H21N5O3 B2561167 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 894999-72-5](/img/structure/B2561167.png)

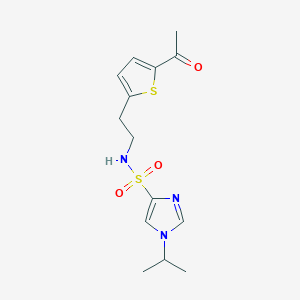

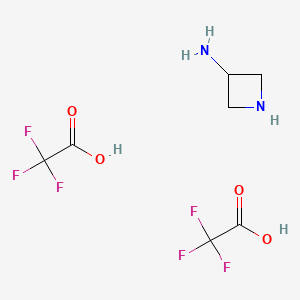

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a synthetic molecule with the molecular formula C22H21N5O3. It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Synthesis Analysis

The compound was synthesized as part of a series of novel CDK2 targeting compounds . The synthesis involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and contributes to its biological activity .Chemical Reactions Analysis

The compound was synthesized as part of a series of novel CDK2 inhibitors . The chemical reactions involved in its synthesis would have been carefully designed to ensure the correct formation of the pyrazolo[3,4-d]pyrimidine scaffold .Physical and Chemical Properties Analysis

The compound has a molecular weight of 403.442. Further physical and chemical properties may need to be determined experimentally.Applications De Recherche Scientifique

Radioligand Development for PET Imaging

Compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family have been explored for their potential as selective ligands for imaging proteins associated with neuroinflammation and other pathologies using positron emission tomography (PET). For example, the development of [18F]DPA-714, a derivative within this family, demonstrates the utility of these compounds in the synthesis of radioligands for non-invasive imaging techniques, offering insights into the molecular underpinnings of diseases and potential for early diagnosis (Dollé et al., 2008).

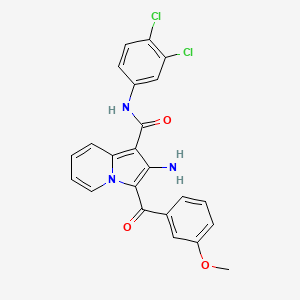

Anticancer Activity

Some derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer agents, providing a foundation for further exploration into their therapeutic applications (Al-Sanea et al., 2020).

Antimicrobial Agents

Studies on new heterocycles incorporating the antipyrine moiety, closely related to the pyrazolo[3,4-d]pyrimidin structure, have shown that these compounds possess significant antimicrobial activity. Such findings highlight the potential of these compounds in addressing antimicrobial resistance and developing new antibiotics (Bondock et al., 2008).

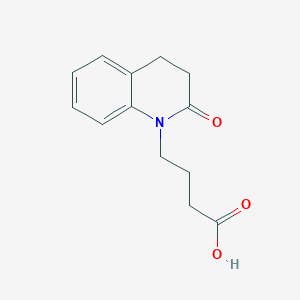

Chemical Synthesis and Drug Development

Research into the practical synthesis of compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family points towards their importance in the development of ligands targeting specific proteins, such as the translocator protein (TSPO). These efforts not only shed light on the versatility of these compounds in chemical synthesis but also their application in drug development and molecular pharmacology (Banister et al., 2012).

Neuroprotective and Anticonvulsant Potential

Explorations into novel anticonvulsant agents have led to the development of compounds such as Epimidin, which is based on a pyrazolo[3,4-d]pyrimidin-4-one structure. The detailed pharmacological profiling and stability assessments of such compounds under various conditions underscore their potential as new therapeutic agents for neurological conditions (Severina et al., 2021).

Mécanisme D'action

Safety and Hazards

As a synthetic compound, it is not intended for human or veterinary use. It should be handled with care in a research setting to avoid potential hazards.

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-8-9-18(15(2)10-14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-6-4-5-7-19(17)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYUIKZXKNBQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

![{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate](/img/structure/B2561093.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

![N-[2-cyano-2-(methoxymethylidene)ethyl]formamide](/img/structure/B2561099.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)

![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)